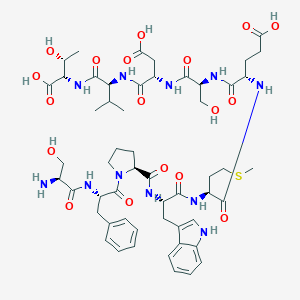![molecular formula C14H15NO2S B039202 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol CAS No. 112806-09-4](/img/structure/B39202.png)
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It is commonly referred to as THPBD and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
Wirkmechanismus
The mechanism of action of THPBD is not fully understood, but it is believed to act on several pathways in the body. THPBD has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. THPBD has also been shown to activate the Nrf2 pathway, which regulates the body's antioxidant response. In addition, THPBD has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
THPBD has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. THPBD has also been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative damage. In addition, THPBD has been shown to modulate the activity of several neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
THPBD has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. THPBD is also stable under a variety of conditions, making it suitable for long-term studies. However, THPBD has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be suitable for large-scale studies. In addition, the mechanism of action of THPBD is not fully understood, making it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on THPBD. One area of interest is the development of new synthesis methods to produce THPBD more efficiently and cost-effectively. Another area of interest is the investigation of the mechanism of action of THPBD, which could provide insights into its potential therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of THPBD in animal and human models. Finally, THPBD could be investigated for its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have a role in the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of THPBD and to determine its safety and efficacy in animal and human models.
Synthesemethoden
THPBD can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-amino-5-methylthiophene. The resulting product is then subjected to a series of reactions to produce the final compound. The synthesis method of THPBD has been optimized to produce high yields and purity, making it suitable for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
THPBD has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. THPBD has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, THPBD has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
112806-09-4 |
|---|---|
Produktname |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
4-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H15NO2S/c1-15-7-10-4-5-18-14(10)11(8-15)9-2-3-12(16)13(17)6-9/h2-6,11,16-17H,7-8H2,1H3 |
InChI-Schlüssel |
HOUDWHHHQIMNAF-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
Synonyme |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



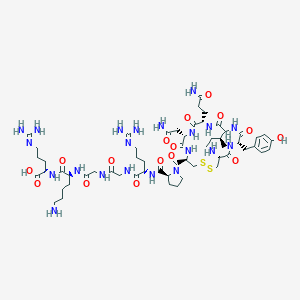
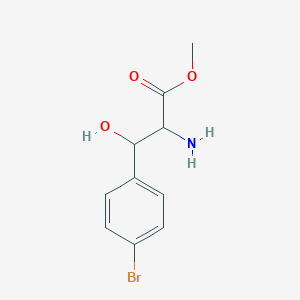
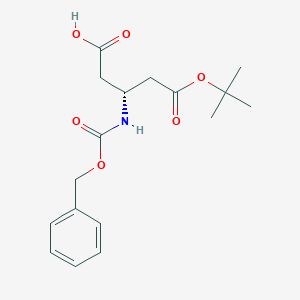
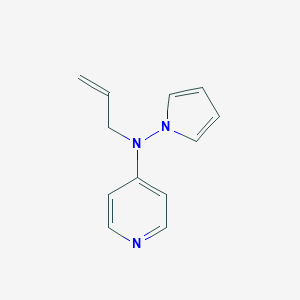
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
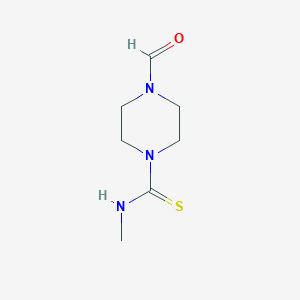
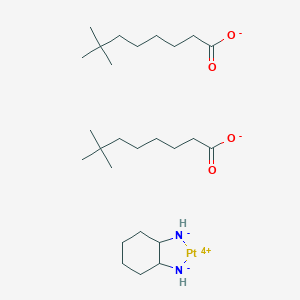
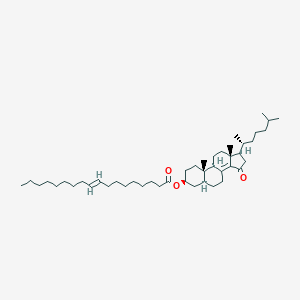
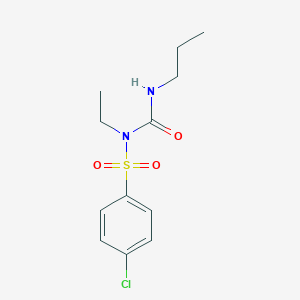

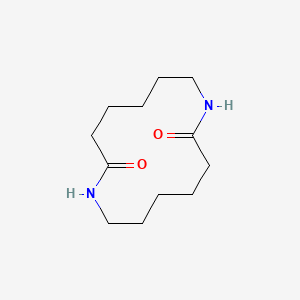
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)

